Ethyl 2-(3-methoxybenzoyl)butanoate
Overview
Description
Chemical Reactions Analysis
Ethyl 2-(3-methoxybenzoyl)butanoate may be involved in various chemical reactions. For instance, it may participate in stereoselective ketonization-olefination of indoles, Lewis base catalyzed hydrosilylation and sequential reactions, asymmetric hydrogenation, and organocatalytic reduction by trichlorosilane .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It is less dense than water and is slightly soluble in water but more soluble in organic solvents such as alcohols, ethers, and chloroform . The boiling point and other physical properties are not specified in the search results.Scientific Research Applications
Ethyl 2-(3-methoxybenzoyl)butanoate has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, and is also used in the development of new materials. Additionally, this compound is used in the study of enzyme kinetics, as well as the study of biochemical and physiological processes.
Mechanism of Action
Ethyl 2-(3-methoxybenzoyl)butanoate is used in a variety of biochemical and physiological processes. It acts as a substrate for a variety of enzymes, including those involved in the synthesis of fatty acids and other compounds. Additionally, this compound can act as an inhibitor of certain enzymes, and can also be used to study the effects of inhibition on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound is used in a variety of biochemical and physiological processes. It is used in the synthesis of fatty acids, and can also be used to study the effects of enzyme inhibition on biochemical and physiological processes. Additionally, this compound is used in the study of enzyme kinetics, as well as the study of biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The use of Ethyl 2-(3-methoxybenzoyl)butanoate in laboratory experiments has a number of advantages. It is easy to synthesize, and can be stored in solution for long periods of time. Additionally, this compound is relatively non-toxic, and can be used in a variety of biochemical and physiological studies. The main limitation of this compound is that it is not very soluble in water, and must be dissolved in organic solvents such as methanol or ethanol for use in experiments.
Future Directions
The use of Ethyl 2-(3-methoxybenzoyl)butanoate in scientific research has a number of potential future directions. For example, it could be used to study the effects of enzyme inhibition on biochemical and physiological processes. Additionally, it could be used to synthesize a variety of organic compounds, including pharmaceuticals. Finally, this compound could be used in the development of new materials, such as polymers and composites.
Safety and Hazards
Ethyl 2-(3-methoxybenzoyl)butanoate should be handled with care. It is recommended to avoid contact with skin and eyes, and not to breathe its dust, fume, gas, mist, vapors, or spray . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled under inert gas and protected from moisture .
properties
IUPAC Name |
ethyl 2-(3-methoxybenzoyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-12(14(16)18-5-2)13(15)10-7-6-8-11(9-10)17-3/h6-9,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACBSHOBOWKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=CC=C1)OC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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